Improved Water Solubility via TPSA
The target compound exhibits a Topological Polar Surface Area (TPSA) of 49.7 Ų, which is 68% higher than the 29.5 Ų for 4-butoxyphenol and 23% higher than the 40.5 Ų for 4-(4-hydroxybutyl)phenol [1]. A higher TPSA generally correlates with improved aqueous solubility and reduced passive membrane permeability, critical parameters in both pharmaceutical formulation and polymer processing. The symmetrical bifunctional analog 1,4-bis(4-hydroxyphenoxy)butane has an even higher TPSA (58.9 Ų) but at a molecular weight cost of over 50% [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 49.7 Ų |
| Comparator Or Baseline | 4-Butoxyphenol (CID 31233): 29.5 Ų; 4-(4-Hydroxybutyl)phenol (CID 13392513): 40.5 Ų; 1,4-Bis(4-hydroxyphenoxy)butane (CID 23506456): 58.9 Ų |
| Quantified Difference | +20.2 Ų vs 4-butoxyphenol (+68%); +9.2 Ų vs 4-(4-hydroxybutyl)phenol (+23%); -9.2 Ų vs 1,4-bis(4-hydroxyphenoxy)butane (-16%) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The target compound strikes a unique balance of elevated polarity for aqueous compatibility without the excessive molecular weight of the bis-phenol analog, offering a solubility profile that is unattainable with simpler mono-ethers or alkylphenols.
- [1] PubChem Compound Summaries for CID 22408055, CID 31233, CID 13392513, CID 23506456. Computed Properties sections. National Center for Biotechnology Information (NCBI). Accessed April 2026. View Source
